PCEEA
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Overview
Description
PCEEA is a compound belonging to the arylcyclohexylamine class. This class of compounds is known for its diverse pharmacological properties, including analgesic and anesthetic effects. The compound is structurally related to phencyclidine, a well-known dissociative anesthetic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCEEA typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with ethyl bromoacetate to yield this compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction steps with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
PCEEA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary amines.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
PCEEA has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex arylcyclohexylamine derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new pharmacological agents
Mechanism of Action
The compound exerts its effects primarily through its interaction with the NMDA receptor, a subtype of glutamate receptor. By binding to this receptor, it inhibits the influx of calcium ions, thereby modulating neurotransmitter release and neuronal excitability. This mechanism is similar to that of phencyclidine and other arylcyclohexylamines .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): Known for its dissociative anesthetic properties.
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic effects.
Rolicyclidine: Similar in structure and pharmacological effects to phencyclidine
Uniqueness
PCEEA is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other arylcyclohexylamines. These differences can influence its potency, duration of action, and side effect profile .
Properties
CAS No. |
1072895-05-6 |
---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 |
IUPAC Name |
N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3 |
InChI Key |
PRQVCBDFWYTXDD-UHFFFAOYSA-N |
SMILES |
CCOCCNC1(CCCCC1)C2=CC=CC=C2 |
Canonical SMILES |
CCOCCNC1(CCCCC1)C2=CC=CC=C2 |
Synonyms |
N-(1-phenylcyclohexyl)-2-ethoxyethanamine PCEEA cpd |
Origin of Product |
United States |
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